

# Comparative Analysis of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SBP-7455  |           |
| Cat. No.:            | B15609167 | Get Quote |

This guide provides a detailed comparison of two prominent small molecule inhibitors of the Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), **SBP-7455** and SBI-0206965. Both compounds are crucial tools for researchers studying autophagy, a fundamental cellular recycling process implicated in various diseases, including cancer. This analysis focuses on their comparative potency and specificity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

## **Executive Summary**

SBP-7455 is a second-generation, dual ULK1/2 inhibitor developed through a structure-based design approach to improve upon the first-generation compound, SBI-0206965.[1] Experimental data demonstrates that SBP-7455 exhibits significantly greater potency against both ULK1 and ULK2 in biochemical and cellular assays. While SBI-0206965 has proven to be a valuable research tool, it displays notable off-target activity, particularly against AMP-activated protein kinase (AMPK). SBP-7455 was designed for improved on-target potency and drug-like properties, including oral bioavailability, making it a more potent and suitable candidate for in vivo studies.[1][2]

## **Potency Comparison**

The potency of **SBP-7455** and SBI-0206965 has been evaluated in various assays, including in vitro enzymatic assays and cellular target engagement studies. **SBP-7455** consistently demonstrates superior potency.



#### In Vitro Kinase Inhibition

Biochemical assays measuring the direct inhibition of kinase activity show a clear potency advantage for **SBP-7455**. In ADP-Glo assays, which quantify kinase activity by measuring ATP consumption, **SBP-7455** has an IC50 of 13 nM for ULK1, which is approximately 8-fold more potent than SBI-0206965 (IC50 of 108 nM).[3][4][5] The difference is less pronounced for ULK2, but **SBP-7455** remains the more potent inhibitor.[3][4]

| Compound    | Target          | IC50 (ADP-Glo Assay) |
|-------------|-----------------|----------------------|
| SBP-7455    | ULK1            | 13 nM[3][5]          |
| ULK2        | 476 nM[3][5]    |                      |
| SBI-0206965 | ULK1            | 108 nM[4][6][7]      |
| ULK2        | 711 nM[4][6][7] |                      |

**Table 1.** In Vitro Potency of **SBP-7455** and SBI-0206965 against ULK1/2.

### **Cellular Activity**

In cellular contexts, **SBP-7455** also shows enhanced efficacy. In cell viability assays using the triple-negative breast cancer (TNBC) cell line MDA-MB-468, **SBP-7455** demonstrated an IC50 of 0.3  $\mu$ M, which is 7-fold more potent than SBI-0206965 (IC50 = 2.1  $\mu$ M).[1] This increased cellular potency is consistent with its superior performance in biochemical and cellular target engagement assays.[1]

| Compound    | Cell Line  | IC50 (Cell Viability Assay) |
|-------------|------------|-----------------------------|
| SBP-7455    | MDA-MB-468 | 0.3 μM[1][5]                |
| SBI-0206965 | MDA-MB-468 | 2.1 μM[1]                   |

**Table 2.** Cellular Potency in MDA-MB-468 TNBC Cells (72h treatment).

# **Specificity Profile**

A critical factor for a chemical probe is its specificity. While both compounds target ULK1/2, studies have revealed significant differences in their kinase selectivity profiles.







SBI-0206965: This compound was originally identified as a ULK1 inhibitor but was later found to be a potent inhibitor of AMP-activated protein kinase (AMPK).[8][9][10] In a screen against 140 kinases, SBI-0206965 was found to inhibit several other kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its intended targets, ULK1 or AMPK.[8][9] Further screening against a panel of 456 kinases showed that at a concentration of 10  $\mu$ M, it inhibited 10 kinases, with FAK and FLT3 having an IC50 similar to ULK1.[7] This promiscuity can complicate the interpretation of experimental results, as observed effects may not be solely due to ULK1/2 inhibition.[8]

SBP-7455: Developed as an optimized successor, SBP-7455 exhibits improved binding affinity for ULK1/2.[1][2] Its design, based on the co-crystal structure of SBI-0206965 with ULK2, aimed to enhance on-target potency and selectivity.[1] The 5-trifluoromethyl group in SBP-7455 provides additional interactions within the kinase's back pocket compared to the bromo group in SBI-0206965, contributing to its improved potency and binding.[2] While comprehensive kinase panel data for SBP-7455 is not as widely published, its development process was focused on improving the drug-like properties and potency of SBI-0206965, suggesting a more refined specificity profile.[1][2]

# **Mechanism of Action and Signaling Pathway**

Both SBP-7455 and SBI-0206965 are ATP-competitive inhibitors that target the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy. The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is a key downstream effector of the nutrient-sensing mTOR and AMPK pathways. Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1. Conversely, under starvation or stress, AMPK activates ULK1. Activated ULK1/2 then phosphorylates downstream substrates like Beclin-1 and Vps34, which are crucial for the nucleation of the autophagosome.[2][11] By inhibiting ULK1/2, SBP-7455 and SBI-0206965 block these initial phosphorylation events, thereby preventing autophagosome formation and inhibiting autophagic flux.[1][2]





Click to download full resolution via product page

**Figure 1.** Simplified signaling pathway for autophagy initiation via the ULK1/2 complex.

# **Experimental Protocols**

The following are summaries of key experimental methods used to characterize and compare **SBP-7455** and SBI-0206965.

# **ADP-Glo™ Kinase Assay (In Vitro Potency)**







This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

- Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate
  (e.g., a generic peptide) and ATP in a kinase reaction buffer. Test compounds (SBP-7455 or
  SBI-0206965) are added at varying concentrations.
- Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).
- ADP Detection: ADP-Glo<sup>™</sup> Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
   IC50 values are calculated from dose-response curves.[1][3]





Click to download full resolution via product page

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

#### **Cell Viability Assay**

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

- Cell Plating: Cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of SBP-7455 or SBI-0206965 for a specified period (e.g., 72 hours).[1]



- Reagent Addition: A viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
- Measurement: The plate is incubated to stabilize the signal, and luminescence is read on a plate reader.
- Analysis: The data is normalized to untreated controls, and IC50 values are determined by fitting the results to a dose-response curve.

#### Conclusion

The available data strongly indicates that **SBP-7455** is a superior chemical probe for studying ULK1/2-mediated autophagy compared to SBI-0206965. It offers significantly higher potency in both biochemical and cellular assays.[1] While SBI-0206965 has been instrumental in advancing the field, its off-target effects, particularly on AMPK, necessitate cautious interpretation of results.[8][9] **SBP-7455**, developed through rational drug design, represents a more potent and refined tool.[1][2] Furthermore, its improved drug-like properties, including oral bioavailability, make it the preferred choice for in vivo studies investigating the therapeutic potential of autophagy inhibition.[1][12] Researchers should consider these differences in potency and specificity when designing experiments and interpreting data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#sbp-7455-vs-sbi-0206965-potency-and-specificity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com